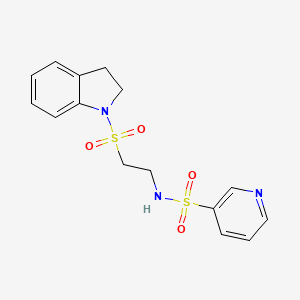
N-(2-(indolin-1-ylsulfonyl)ethyl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(indolin-1-ylsulfonyl)ethyl)pyridine-3-sulfonamide” is a compound that belongs to the class of heterocyclic compounds . It is a derivative of indole, which is a crucial compound in medicinal chemistry . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The sulfonamide analogs of indole, usually referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .
Synthesis Analysis
The synthesis of sulfonamide-based indole derivatives involves a variety of techniques . In one method, indole-3-carboxaldehyde is reacted with various sulfonamides including sulfamethazine, sulfaguanidine, sulfadiazine, sulfisoxazole, sulfathiazole, sulfamethoxazole, and sulphanilamide to create novel indolenyl sulfonamides .Molecular Structure Analysis
The molecular structure of indole, a key component of “this compound”, is a bicyclic structure . It is often referred to as 1H-benzo[b]pyrrole . Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .Chemical Reactions Analysis
Indole is a relatively weak basic chemical . This results from the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring . As a result, the lone pair of electrons on nitrogen is not available for protonation and it becomes protonated at the C-3 position instead since this configuration is thermodynamically more stable due to the retention of aromaticity .Physical And Chemical Properties Analysis
Indole, a key component of “this compound”, is a colorless crystalline solid with a melting point of around 52 °C and a boiling point of around 253 °C .Applications De Recherche Scientifique
Anticancer Potential
Sulfonamide-derived isatins have been investigated for their cytotoxic effects against hepatocellular carcinoma (HCC) cell lines, HepG2 and Huh7. Certain compounds exhibited significant cytotoxicity and safety margins, indicating potential for HCC management. The compounds showed variable anticancer potential on "hallmarks of cancer," including significant apoptotic, anti-angiogenic, and anti-invasive effects, with one compound, "3a", being highly comparable to doxorubicin and Erlotinib in certain assays (Eldeeb et al., 2022).
Antimicrobial and Antitumor Applications
Sulfonamides have shown excellent nanomolar inhibitory activity against certain Mycobacterium tuberculosis enzymes, suggesting potential for developing antimycobacterial agents with alternate mechanisms of action (Güzel et al., 2009).
Enzyme Inhibition for Drug Development
Novel sulfonamides, including those with indolin-2-one moieties, have been synthesized and evaluated for their inhibitory activity against human carbonic anhydrase isoforms. These compounds were found to inhibit various isoforms with differing degrees of effectiveness, offering insights into the development of enzyme inhibitors as therapeutic agents (Eldehna et al., 2017).
Antibacterial Properties
Research on sulfonamide derivatives, including studies on novel N,N-dimethylbenzenesulfonamide derivatives, has demonstrated potential antibacterial activities. These compounds were synthesized and showed varying degrees of antibacterial activity against different bacteria strains, indicating their potential as antibacterial agents (Ajani et al., 2012).
Mécanisme D'action
Target of Action
The compound, also known as N-[2-(2,3-dihydro-1H-indole-1-sulfonyl)ethyl]pyridine-3-sulfonamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets in the body.
Mode of Action
Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound affects multiple biochemical pathways
Pharmacokinetics
The sulfonyl group present in the compound is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design, as it undergoes substitution, primarily at the c-3 position, and has hydrophilic properties similar to the sulfonyl group . This suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound has diverse molecular and cellular effects
Safety and Hazards
While the specific safety and hazards of “N-(2-(indolin-1-ylsulfonyl)ethyl)pyridine-3-sulfonamide” are not mentioned in the retrieved papers, sulfonamides in general can cause various unfavorable side effects including diseases of the digestive and respiratory tracts . When used in large doses, sulfonamide drugs may cause a strong allergic reaction .
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S2/c19-23(20,18-10-7-13-4-1-2-6-15(13)18)11-9-17-24(21,22)14-5-3-8-16-12-14/h1-6,8,12,17H,7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXWLTFYUKCTGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)CCNS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

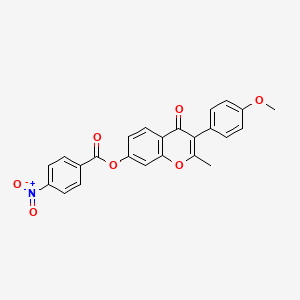
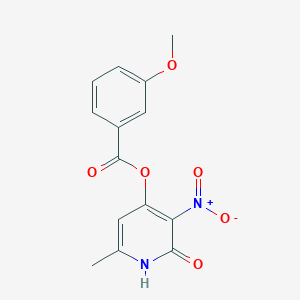
![Methyl 6-acetyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2832863.png)
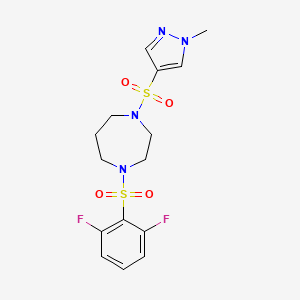
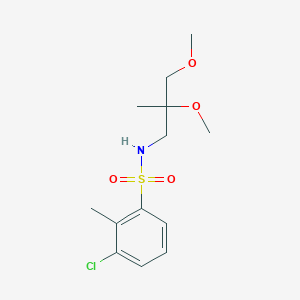
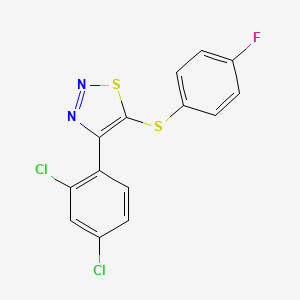
![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2832871.png)
![N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2832873.png)
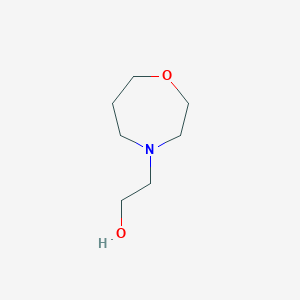
![5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2832876.png)

![2-(4-Methoxyphenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B2832880.png)
![4-Azepan-1-yl-6,7-dimethoxy-3-[(4-methoxyphenyl)sulfonyl]quinoline](/img/structure/B2832881.png)
